molecular formula C9H10BrNO2 B11713060 Methyl 2-bromo-4-ethylnicotinate

Methyl 2-bromo-4-ethylnicotinate

Cat. No.: B11713060
M. Wt: 244.08 g/mol
InChI Key: XPYPJFVHWVYXLT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-ethylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by a bromine atom at the second position and an ethyl group at the fourth position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-ethylnicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-ethylnicotinate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-ethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonicotinate derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-ethylnicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.

    Biological Studies: It is employed in studies investigating the biological activity of nicotinate derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-ethylnicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on nicotinic acetylcholine receptors, modulating their activity. The bromine atom and ethyl group on the nicotinate ring influence its binding affinity and selectivity towards these receptors .

Comparison with Similar Compounds

  • Methyl 2-bromo-3-ethylnicotinate
  • Methyl 2-bromo-5-ethylnicotinate
  • Methyl 2-chloro-4-ethylnicotinate

Comparison: Methyl 2-bromo-4-ethylnicotinate is unique due to the specific positioning of the bromine and ethyl groups, which can significantly impact its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-bromo-4-ethylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-6-4-5-11-8(10)7(6)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

XPYPJFVHWVYXLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)Br)C(=O)OC

Origin of Product

United States

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